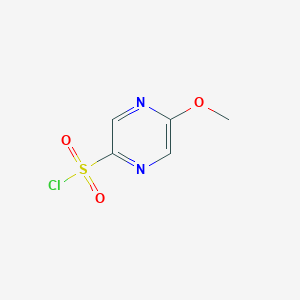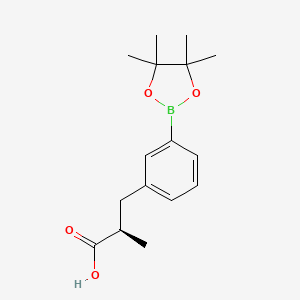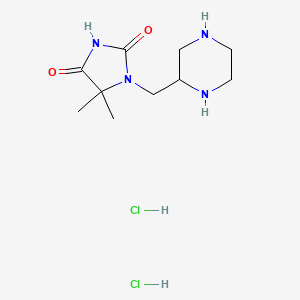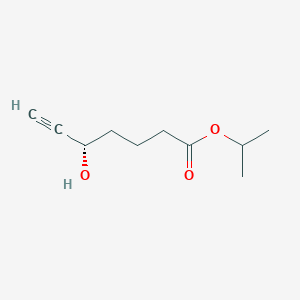
5-Methoxypyrazine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxypyrazine-2-sulfonyl chloride is an organic compound with the molecular formula C5H5ClN2O3S and a molecular weight of 208.62 g/mol . It is a sulfonyl chloride derivative of methoxypyrazine, characterized by the presence of a sulfonyl chloride group attached to the pyrazine ring. This compound is primarily used in research and development within the chemical and pharmaceutical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxypyrazine-2-sulfonyl chloride typically involves the chlorination of 5-methoxypyrazine-2-sulfonic acid. One common method includes the use of chlorosulfonic acid as a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of sulfonyl chlorides, including this compound, can be optimized using continuous flow protocols. This method enhances the safety and efficiency of the process by providing better control over reaction parameters and reducing the risk of thermal runaway .
Chemical Reactions Analysis
Types of Reactions
5-Methoxypyrazine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, which react with the sulfonyl chloride group to form sulfonamides and sulfonate esters, respectively.
Oxidation: Reagents such as hydrogen peroxide and thionyl chloride can be used for oxidative transformations.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
5-Methoxypyrazine-2-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxypyrazine-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound acts as an electrophile, reacting with nucleophiles to form sulfonamide or sulfonate ester bonds. This reactivity is crucial for its role in chemical synthesis and modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
Pefabloc SC: A sulfonyl fluoride used as a serine protease inhibitor.
3-Alkyl-2-Methoxypyrazines: Compounds with similar pyrazine structures but different functional groups, used in flavor and fragrance industries.
Uniqueness
5-Methoxypyrazine-2-sulfonyl chloride is unique due to its specific sulfonyl chloride functional group, which imparts distinct reactivity compared to other methoxypyrazines. This makes it particularly valuable in the synthesis of sulfonamide-based compounds and other specialized chemical applications .
Properties
CAS No. |
1108654-58-5 |
|---|---|
Molecular Formula |
C5H5ClN2O3S |
Molecular Weight |
208.62 g/mol |
IUPAC Name |
5-methoxypyrazine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H5ClN2O3S/c1-11-4-2-8-5(3-7-4)12(6,9)10/h2-3H,1H3 |
InChI Key |
MOYRDVWXZYCSNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=N1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzenesulfonylfluoride, 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]-](/img/structure/B13347937.png)

![2-[(Acetyloxy)methyl]-a,a-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13347943.png)








